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molecular formula C13H15ClF3NO3 B8445945 4-(Trifluoromethyl)benzyl 5-amino-4-oxopentanoate Hydrochloride

4-(Trifluoromethyl)benzyl 5-amino-4-oxopentanoate Hydrochloride

Cat. No. B8445945
M. Wt: 325.71 g/mol
InChI Key: HTYGKPSAQRWMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07563819B1

Procedure details

From 4-(trifluoromethyl)benzyl alcohol (4.9 g; 28 mmol) and 5-amino-4-oxopentanoic acid hydrochloride (1.0 g; 6.0 mmol). The reaction was complete after 2 h. The yield was 1.24 g (64%).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[ClH:13].[NH2:14][CH2:15][C:16](=[O:22])[CH2:17][CH2:18][C:19](O)=[O:20]>>[ClH:13].[NH2:14][CH2:15][C:16](=[O:22])[CH2:17][CH2:18][C:19]([O:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([C:2]([F:11])([F:12])[F:1])=[CH:4][CH:5]=1)=[O:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
FC(C1=CC=C(CO)C=C1)(F)F
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
Cl.NCC(CCC(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.NCC(CCC(=O)OCC1=CC=C(C=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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